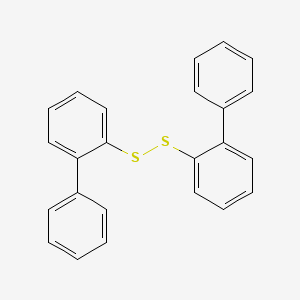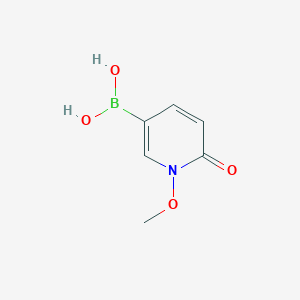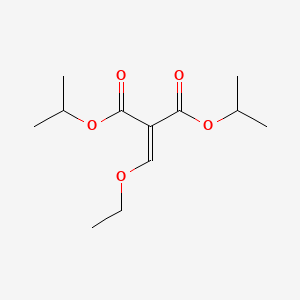![molecular formula C14H10Cl3I B14000936 1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene CAS No. 16608-70-1](/img/structure/B14000936.png)
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene is an organic compound with the molecular formula C14H10Cl3I It is a derivative of benzene, featuring chlorine and iodine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and coupling reactions. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can enhance the efficiency and selectivity of the synthesis .
化学反応の分析
Types of Reactions
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) are common. .
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Electrophilic Reagents: Such as halogens (Cl2, Br2) and nitronium ions (NO2+).
Nucleophilic Reagents: Such as hydroxide ions (OH-) and amines (NH2R).
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce dehalogenated benzene derivatives .
科学的研究の応用
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its application and the environment in which it is used .
類似化合物との比較
Similar Compounds
1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene: Similar structure but with chlorine instead of iodine.
1-Chloro-3-[2,2-dichloro-1-(4-bromophenyl)ethyl]benzene: Similar structure but with bromine instead of iodine.
Uniqueness
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chlorinated or brominated analogs. The iodine substituent can enhance the compound’s ability to participate in specific chemical reactions and biological interactions .
特性
CAS番号 |
16608-70-1 |
|---|---|
分子式 |
C14H10Cl3I |
分子量 |
411.5 g/mol |
IUPAC名 |
1-chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl3I/c15-11-3-1-2-10(8-11)13(14(16)17)9-4-6-12(18)7-5-9/h1-8,13-14H |
InChIキー |
AGDVNCQNAITBNZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)I)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)



![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)

![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)




![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)
